molecular formula C12H16BFN2O3 B13728140 4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid

Cat. No.: B13728140
M. Wt: 266.08 g/mol
InChI Key: MUCDVOJGMDHXTG-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid typically involves multiple steps. One common method starts with the preparation of 4-methylpiperazine-1-carbonyl chloride from 1-methylpiperazine by reacting it with phosgene . This intermediate is then reacted with 4-fluoro-3-boronic acid under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The fluorine atom and piperazine ring contribute to the compound’s stability and reactivity, influencing its interactions with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid is unique due to the combination of its boronic acid group, fluorine atom, and piperazine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C12H16BFN2O3

Molecular Weight

266.08 g/mol

IUPAC Name

[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3

InChI Key

MUCDVOJGMDHXTG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O

Origin of Product

United States

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